Pki-402

Catalog No.
S548413
CAS No.
1173204-81-3
M.F
C29H34N10O3
M. Wt
570.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pki-402

CAS Number

1173204-81-3

Product Name

Pki-402

IUPAC Name

1-[4-(3-ethyl-7-morpholin-4-yltriazolo[4,5-d]pyrimidin-5-yl)phenyl]-3-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea

Molecular Formula

C29H34N10O3

Molecular Weight

570.6 g/mol

InChI

InChI=1S/C29H34N10O3/c1-3-39-27-24(34-35-39)26(37-16-18-42-19-17-37)32-25(33-27)20-4-8-22(9-5-20)30-29(41)31-23-10-6-21(7-11-23)28(40)38-14-12-36(2)13-15-38/h4-11H,3,12-19H2,1-2H3,(H2,30,31,41)

InChI Key

ZAXFYGBKZSQBIV-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

PKI402; PKI 402; PK-I402.

Canonical SMILES

CCN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)C)N6CCOCC6)N=N1

The exact mass of the compound 1-(4-(3-ethyl-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea is 570.28154 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as 0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years)..

PKI-402 (CAS 1173204-81-3) is a selective, reversible, ATP-competitive dual inhibitor of class I phosphatidylinositol 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR). Built on an optimized N-3-substituted 7-morpholinotriazolopyrimidine scaffold, it delivers equipotent nanomolar inhibition across PI3Kα (IC50 ~2 nM) and mTOR (IC50 ~3 nM) [1]. In procurement and material selection, PKI-402 is prioritized for its superior aqueous solubility compared to early-generation imidazolopyrimidines, its equipotency against activating PIK3CA mutations (such as E545K and H1047R), and its highly predictable, rapid-clearance pharmacodynamic profile. These properties make it a critical precursor and active agent for advanced in vivo oncology modeling and schedule-dependent combination therapies [2].

Substituting PKI-402 with broad-spectrum PI3K inhibitors (e.g., Wortmannin) or alternative dual inhibitors (e.g., PF-04691502) frequently compromises experimental timing and formulation stability. Generic imidazolopyrimidine analogs lack the triazolopyrimidine core's optimized N-3 ethyl substitution, resulting in significantly poorer aqueous solubility and a >300-fold drop in mTOR potency [1]. Furthermore, in schedule-dependent combination regimens—such as timed radiosensitization—substituting PKI-402 with PF-04691502 leads to prolonged, inflexible target suppression. While PF-04691502 suppresses pAkt for up to 72 hours, PKI-402 clears its pharmacodynamic effect in under 24 hours, allowing for precise, sequential dosing without compounding off-target toxicity [2]. Broad-spectrum alternatives also frequently lose binding affinity against PIK3CA mutants, whereas PKI-402 maintains strict equipotency.

Scaffold Optimization: Triazolopyrimidine Core vs. Imidazolopyrimidine Leads

During the lead optimization of dual PI3K/mTOR inhibitors, the triazolopyrimidine scaffold of PKI-402 (featuring an N-3 ethyl substitution) was selected over early imidazolopyrimidine precursors due to a massive improvement in both target affinity and physicochemical properties. PKI-402 demonstrated an mTOR IC50 of 1.7 nM, compared to 634 nM for the imidazolopyrimidine lead [1]. Furthermore, compared to N-3 isopropyl or methyl analogs, the ethyl substitution in PKI-402 provided the optimal balance of aqueous solubility and cell potency, ensuring superior processability for in vivo formulations [1].

Evidence DimensionmTOR IC50 and scaffold solubility
Target Compound DataPKI-402 (N-3 ethyl triazolopyrimidine): mTOR IC50 = 1.7 nM; optimal aqueous solubility
Comparator Or BaselineImidazolopyrimidine lead (Compound 56): mTOR IC50 = 634 nM
Quantified Difference372-fold increase in mTOR inhibitory potency with enhanced solubility
ConditionsIn vitro kinase assays and physicochemical profiling during drug design

Ensures buyers are procuring a structurally optimized compound that eliminates the solubility bottlenecks and weak mTOR binding associated with early-generation scaffolds.

Pharmacodynamic Clearance: PKI-402 vs. PF-04691502 in Combination Regimens

For complex, schedule-dependent combination therapies, the duration of target suppression is a critical selection metric. In a comparative study of gastroenteropancreatic neuroendocrine tumor (GEP-NET) models, treatment with the dual inhibitor PF-04691502 decreased pAkt (Ser473) expression for up to 72 hours. In contrast, PKI-402 demonstrated a faster pharmacodynamic clearance, with pAkt suppression lasting less than 24 hours [1]. This rapid reversibility allowed researchers to precisely time the administration of the inhibitor 48 hours post-radiotherapy, significantly increasing apoptosis without the prolonged pathway blockade that complicates PF-04691502 dosing [1].

Evidence DimensionDuration of pAkt (Ser473) suppression
Target Compound DataPKI-402: < 24 hours
Comparator Or BaselinePF-04691502: Up to 72 hours
Quantified Difference>48-hour reduction in continuous target suppression
ConditionsBON and QGP-1 NET cell lines treated prior to or alongside radiotherapy

Critical for researchers designing timed combination therapies where prolonged pathway suppression interferes with sequential dosing efficacy and recovery.

Mutant Equipotency: Consistent Inhibition of PIK3CA E545K and H1047R

A major failure point for generic PI3K inhibitors is the loss of binding affinity when applied to highly active mutant kinases. PKI-402 was engineered to maintain equipotent inhibition across both wild-type and mutant variants. It demonstrates an IC50 of 2 nM against wild-type PI3Kα, and an almost identical IC50 of 3 nM against the aggressive E545K and H1047R PIK3CA mutants [1]. This quantitative consistency ensures that procurement of PKI-402 yields reliable, reproducible pathway suppression regardless of the genetic background of the target cell line or xenograft model [1].

Evidence DimensionKinase IC50 (Wild-type vs. Mutant)
Target Compound DataPKI-402: WT PI3Kα IC50 = 2 nM; E545K and H1047R IC50 = 3 nM
Comparator Or BaselineStandard baseline expectation of reduced mutant affinity in generic inhibitors
Quantified DifferenceNear-identical nanomolar potency (Δ 1 nM) across wild-type and mutant variants
ConditionsCell-free kinase assays and mutant-driven human tumor cell lines

Provides guaranteed reproducibility and potency in genetically diverse or engineered cell lines harboring common PIK3CA activating mutations.

Schedule-Dependent Radiosensitization and Combination Dosing

Leveraging PKI-402's <24-hour pAkt suppression profile for sequenced administration with radiotherapy or cytotoxic agents, where rapid pharmacodynamic clearance is required to prevent overlapping toxicities [1].

Formulation of High-Solubility Dual Inhibitor Therapeutics

Utilizing the optimized N-3 ethyl triazolopyrimidine scaffold of PKI-402 for in vivo studies that require higher aqueous solubility and processability than standard imidazolopyrimidine analogs can provide [2].

Targeting PIK3CA-Mutant Xenograft Models

Employing PKI-402 in breast (e.g., MDA-MB-361), ovarian, or glioma xenografts driven by E545K or H1047R mutations, relying on its equipotent 2-3 nM inhibition to guarantee tumor regression without the need for extreme dose escalation [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

570.28153498 Da

Monoisotopic Mass

570.28153498 Da

Heavy Atom Count

42

Appearance

Solid powder

Storage

0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years).

UNII

A5XSH56P2N

Wikipedia

PKI 402

Dates

Last modified: 08-15-2023
1: Mallon R, Hollander I, Feldberg L, Lucas J, Soloveva V, Venkatesan A, Dehnhardt C, Delos Santos E, Chen Z, Dos Santos O, Ayral-Kaloustian S, Gibbons J. Antitumor efficacy profile of PKI-402, a dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor. Mol Cancer Ther. 2010 Apr;9(4):976-84. doi: 10.1158/1535-7163.MCT-09-0954. Epub 2010 Apr 6. PubMed PMID: 20371716.
2: Dehnhardt CM, Venkatesan AM, Delos Santos E, Chen Z, Santos O, Ayral-Kaloustian S, Brooijmans N, Mallon R, Hollander I, Feldberg L, Lucas J, Chaudhary I, Yu K, Gibbons J, Abraham R, Mansour TS. Lead optimization of N-3-substituted 7-morpholinotriazolopyrimidines as dual phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors: discovery of PKI-402. J Med Chem. 2010 Jan 28;53(2):798-810. doi: 10.1021/jm9014982. PubMed PMID: 19968288.

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